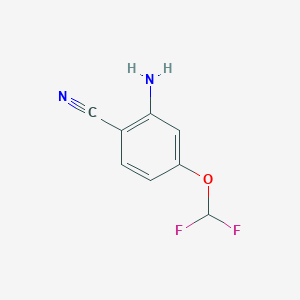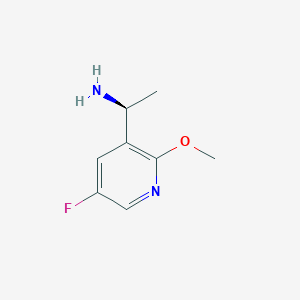
2-Amino-4-(difluoromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6F2N2O. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and difluoromethoxy reagents.
Nitration: The nitration of 4-nitrobenzonitrile is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-(difluoromethoxy)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-4-(difluoromethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
4-Amino-2-(difluoromethoxy)benzonitrile: Positional isomer with the amino and difluoromethoxy groups swapped.
2-Amino-4-(methoxy)benzonitrile: Contains a methoxy group instead of difluoromethoxy.
Uniqueness
2-Amino-4-(difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C8H6F2N2O |
|---|---|
Poids moléculaire |
184.14 g/mol |
Nom IUPAC |
2-amino-4-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-3,8H,12H2 |
Clé InChI |
IEUPHTBSNRAISC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)



![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)




